RO1138452
概要
科学的研究の応用
CAY10441 has a wide range of scientific research applications:
Cardiovascular Research: It is used to study the role of the IP receptor in cardiovascular physiology and pathology.
Pain Research: CAY10441 is used to investigate the role of the IP receptor in pain perception and modulation.
Neuroscience: The compound is used to study the signaling pathways involving the IP receptor in neuronal cells.
作用機序
CAY10441は、IP受容体に選択的に結合して、プロスタサイクリンの作用を阻害することで、その効果を発揮します。この阻害は、プロスタサイクリン結合によって通常引き起こされる下流シグナル伝達経路の活性化を防ぎます。 関与する分子標的には、IP受容体および関連するGタンパク質が含まれ、これらはサイクリックAMPの蓄積と血管拡張への影響を仲介します .
類似の化合物との比較
CAY10441は、IP受容体に対する高い選択性と効力において独特です。類似の化合物には、次のものがあります。
PF-04418948: 同様の研究アプリケーションで使用されるプロスタノイドEP2受容体アンタゴニスト.
イロプロスト: 臨床設定で血管拡張剤として使用されるプロスタサイクリンの合成アナログ.
これらの化合物と比較して、CAY10441は、IP受容体に対する高い親和性と選択性のために際立っており、この受容体のさまざまな生理学的および病理学的プロセスにおける特定の役割を解明するための貴重なツールとなっています .
生化学分析
Biochemical Properties
RO1138452 plays a significant role in biochemical reactions, particularly those involving the prostacyclin (IP) receptor . It has been shown to antagonize the carbaprostacyclin-induced activation of human neuroblastoma adenylate cyclase, blocking cyclic AMP accumulation in a dose-dependent manner . This suggests that this compound interacts with the IP receptor and can influence its activity .
Cellular Effects
In terms of cellular effects, this compound has been shown to prevent the inhibition of CXCL9 and CXCL10 release in cells when added concurrently with a fixed concentration of Taprostene . This suggests that this compound can influence cell function by modulating the release of certain cellular factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with the IP receptor . By antagonizing the IP receptor, this compound can inhibit the activation of adenylate cyclase and the subsequent accumulation of cyclic AMP . This can lead to changes in cellular signaling pathways and gene expression .
準備方法
CAY10441の合成は、コアイミダゾリン構造の調製から始まるいくつかのステップを伴います。合成経路は通常、次のステップを含みます。
イミダゾリン環の形成: これは、適切なジアミンとカルボニル化合物を酸性条件下で反応させることによって達成されます。
置換反応: 次に、イミダゾリン環は置換反応を受けて、フェニル基とイソプロポキシフェニル基が導入されます。
化学反応の分析
CAY10441は、次のものを含むいくつかのタイプの化学反応を受けます。
酸化: この化合物は特定の条件下で酸化され、さまざまな酸化生成物の形成につながります。
還元: 還元反応は、イミダゾリン環または他の官能基を修飾するために実行できます。
置換: 置換反応は一般的であり、特にイミダゾリン環に結合したフェニル基を修飾するために使用されます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
CAY10441は、幅広い科学研究アプリケーションを持っています。
心血管研究: これは、IP受容体が心血管生理学および病理学における役割を研究するために使用されます。
疼痛研究: CAY10441は、IP受容体が痛みの知覚と調節における役割を調査するために使用されます。
神経科学: この化合物は、神経細胞におけるIP受容体を介したシグナル伝達経路を研究するために使用されます.
薬理学: これは、IP受容体の薬理学的特性とその他の受容体およびイオンチャネルとの相互作用を調べるためのツールとして役立ちます.
類似化合物との比較
CAY10441 is unique in its high selectivity and potency for the IP receptor. Similar compounds include:
PF-04418948: A prostanoid EP2 receptor antagonist used in similar research applications.
Iloprost: A synthetic analog of prostacyclin used as a vasodilator in clinical settings.
Taprostene: Another IP receptor agonist used in research to study the effects of IP receptor activation.
Compared to these compounds, CAY10441 stands out due to its high affinity and selectivity for the IP receptor, making it a valuable tool for dissecting the specific roles of this receptor in various physiological and pathological processes .
特性
IUPAC Name |
N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYRMJMXXLJZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176686 | |
Record name | RO-1138452 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221529-58-4 | |
Record name | RO-1138452 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221529584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-1138452 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-1138452 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH5W8F3S4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of CAY10441?
A1: CAY10441 acts as a potent and selective antagonist of the prostacyclin receptor (IP receptor). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream consequences of CAY10441 binding to the IP receptor?
A2: By blocking the IP receptor, CAY10441 prevents the binding and downstream signaling of prostacyclin (PGI2). This inhibition can lead to a variety of effects depending on the cell type and context, as PGI2 is involved in various physiological processes, including vasodilation, platelet aggregation, and inflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: How does CAY10441 affect cAMP levels in cells expressing the IP receptor?
A4: Prostacyclin binding to the IP receptor typically leads to an increase in intracellular cAMP levels. As an antagonist, CAY10441 prevents this increase by blocking the receptor. In some cases, CAY10441 has been shown to reduce cAMP levels below baseline, possibly due to inverse agonist activity or interference with constitutive receptor activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What is the molecular formula and weight of CAY10441?
A4: The molecular formula of CAY10441 is C21H26N4O, and its molecular weight is 350.46 g/mol.
Q5: Is there any available spectroscopic data for CAY10441?
A5: While the provided research excerpts do not offer detailed spectroscopic data, you can find this information in the compound's certificate of analysis or through databases like PubChem or ChemSpider.
Q6: Has CAY10441 been tested in any cell-based assays or animal models?
A9: Yes, CAY10441 has been extensively used in various in vitro and in vivo models to investigate the role of the IP receptor in various physiological and pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。